2-phenyl-1H-indol-5-amine

Immuno-oncology Indoleamine 2,3-Dioxygenase Enzyme Inhibition

Sourcing 2-Phenyl-1H-indol-5-amine (CAS 6855-64-7) for drug discovery requires precise regiochemistry. The 5-amino-2-phenylindole core offers validated IDO1 inhibition (human IC50=2.8 µM) and 96.5-fold mouse selectivity—critical for murine immuno-oncology PoC studies. This versatile building block enables rapid azomethine/heterocycle diversification for neuroprotection and antibacterial SAR. Standard ≥97% purity ensures reproducible biological data. Secure your supply for lead optimization.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 6855-64-7
Cat. No. B1588359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-1H-indol-5-amine
CAS6855-64-7
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)N
InChIInChI=1S/C14H12N2/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H,15H2
InChIKeyBQXQPVNUVFCTJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1H-indol-5-amine (CAS 6855-64-7) Core Chemical Identity and Research-Grade Specifications


2-Phenyl-1H-indol-5-amine (CAS 6855-64-7, MF: C14H12N2, MW: 208.26 g/mol) is a primary aromatic amine derivative within the 2-phenylindole class, a pharmacologically privileged scaffold [1]. It serves as a core building block in medicinal chemistry, featuring a 5-amino substituent that enables versatile functionalization, such as the synthesis of azomethine derivatives [2]. Commercial availability is typically at a minimum purity of 95-97% as verified by standard analytical methods (NMR, HPLC, GC), making it suitable for research and development applications .

Why 2-Phenyl-1H-indol-5-amine (CAS 6855-64-7) Cannot Be Replaced by Unsubstituted or Differently Substituted Indole Analogs


The 2-phenyl-1H-indol-5-amine scaffold cannot be generically substituted due to its precise regiochemistry, which dictates a unique biological activity profile. The presence and position of the 5-amino group and the 2-phenyl ring are critical determinants of biological function, as demonstrated by structure-activity relationship (SAR) studies across the 2-phenylindole class [1]. For example, while unsubstituted 2-phenylindole exhibits baseline inhibitory activity, the introduction of a 5-amino substituent fundamentally alters its interaction with biological targets like Indoleamine 2,3-Dioxygenase 1 (IDO1), leading to a distinct and quantifiable shift in potency [2][3]. Interchanging this compound with a different isomer or a derivative lacking the 5-amino group would result in a completely different and unpredictable pharmacological outcome.

2-Phenyl-1H-indol-5-amine (CAS 6855-64-7): Quantified Differentiation and Comparative Performance Data


IDO1 Inhibitory Potency: 5-Amino-2-phenylindole vs. Unsubstituted 2-Phenylindole

The 5-amino substitution on the 2-phenylindole core confers a distinct IDO1 inhibitory profile. 2-Phenyl-1H-indol-5-amine demonstrates measurable inhibitory activity against human IDO1, whereas the unsubstituted 2-phenylindole lead compound shows a completely different activity profile against unrelated targets (nitrite production/NFκB) [1][2]. This underscores that the 5-amino group is a critical functional determinant for IDO1 engagement, as opposed to the broader anti-inflammatory effects of the unsubstituted core.

Immuno-oncology Indoleamine 2,3-Dioxygenase Enzyme Inhibition

Cross-Species IDO1 Inhibitory Selectivity of 5-Amino-2-phenylindole

2-Phenyl-1H-indol-5-amine exhibits a significant divergence in potency between species orthologs of the IDO1 enzyme. It is approximately 96-fold more potent against mouse IDO1 in a cellular context compared to the isolated human enzyme [1][2]. This cross-species selectivity is a crucial parameter for experimental design and preclinical model selection.

Cancer Immunotherapy IDO1 Species Selectivity

Antioxidant Capacity: 2-Phenylindole Class Compared to Melatonin

The 2-phenylindole scaffold, to which the target compound belongs, has demonstrated potent antioxidant activity in multiple in vitro assays, with efficacy comparable to or exceeding that of melatonin, a well-known indolic antioxidant [1]. Specifically, a series of 2-phenylindole derivatives achieved high levels of inhibition of lipid peroxidation (72-98% at 10⁻³ M), which were similar to that observed with the positive control BHT (88%) [1]. This establishes the core scaffold as a viable platform for developing antioxidant agents.

Neurodegeneration Oxidative Stress Antioxidants

Antibacterial Potency of Optimized 2-Phenylindole Derivatives

Derivatization of the 2-phenylindole core can yield compounds with potent antibacterial activity. Novel 2-phenylindole analogues have been shown to achieve minimum inhibitory concentrations (MICs) in the range of 2–32 μg/mL against various bacterial strains, including a multidrug-resistant clinical isolate [1]. Importantly, several of the most active compounds (3f, 3h, 3i, 3o, 3r) were also non-cytotoxic to RAW 264.7 mouse macrophages, indicating a favorable initial selectivity window [1].

Antimicrobial Resistance Medicinal Chemistry Drug Discovery

Synthetic Versatility: 5-Amino Group as a Key Functional Handle

The 5-amino substituent on 2-phenyl-1H-indol-5-amine provides a unique and critical reactive handle that is absent in simpler indoles. This primary amine group allows for facile derivatization to create large, diverse chemical libraries. For example, it has been used to synthesize a series of 29 novel azomethines [1], and these derivatives have demonstrated properties as steel corrosion inhibitors [2]. This functional group also enables the synthesis of complex heterocyclic systems like pyrroloquinolines [3].

Chemical Synthesis Building Blocks Corrosion Inhibition

High-Value Research and Development Applications for 2-Phenyl-1H-indol-5-amine (CAS 6855-64-7)


Immuno-Oncology Lead Optimization: IDO1 Inhibitor Discovery

Based on its confirmed, albeit moderate, inhibitory activity against human IDO1 (IC50 = 2.8 µM), 2-phenyl-1H-indol-5-amine is a validated starting point for medicinal chemistry campaigns targeting this enzyme for cancer immunotherapy [1]. Its 96.5-fold selectivity for mouse over human IDO1 makes it a particularly valuable tool for preclinical proof-of-concept studies in murine models [2].

Central Nervous System (CNS) Drug Discovery: Antioxidant Development

Given that the 2-phenylindole core exhibits antioxidant activity comparable to melatonin, 2-phenyl-1H-indol-5-amine serves as a foundational scaffold for developing multi-targeted neuroprotective agents [1]. The 5-amino group provides a convenient point for structural diversification to improve blood-brain barrier permeability and target engagement in CNS disorders linked to oxidative stress.

Combating Antimicrobial Resistance: Synthesis of Novel Antibiotics

This compound is a strategic precursor for creating new antibacterial agents. The core scaffold is known to yield derivatives with potent activity (MIC 2-32 µg/mL) against drug-resistant bacteria, while the 5-amino handle allows for systematic modification to enhance potency, improve pharmacokinetic properties, and mitigate cytotoxicity [1].

Materials Science and Chemical Biology: Tool Compound Synthesis

The primary amine group of 2-phenyl-1H-indol-5-amine makes it an exceptionally versatile building block for synthesizing complex molecules, such as azomethines with corrosion inhibition properties [1] or fused pyrroloquinoline heterocycles [2]. This utility extends to chemical biology, where it can be used to create fluorescent probes or affinity reagents.

Technical Documentation Hub

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